![molecular formula C13H22ClNO2 B13456375 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is a chemical compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to an amino-methyl group, which is further connected to a methylbutanol structure
Vorbereitungsmethoden
The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and yields the desired secondary amine with high selectivity.
Analyse Chemischer Reaktionen
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrogen Bonding: The hydroxyl group in the compound participates in intermolecular hydrogen bonding, which can influence its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride has several scientific research applications:
Biology: The compound is used in the study of biological processes and interactions due to its ability to form hydrogen bonds and participate in biochemical reactions.
Medicine: It is a constituent of several pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s hydroxyl group forms hydrogen bonds with neighboring molecules, which can influence its biological activity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications
Eigenschaften
Molekularformel |
C13H22ClNO2 |
|---|---|
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)methylamino]-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,15)8-9-14-10-11-4-6-12(16-3)7-5-11;/h4-7,14-15H,8-10H2,1-3H3;1H |
InChI-Schlüssel |
BJZCHFBPLOHQDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCNCC1=CC=C(C=C1)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
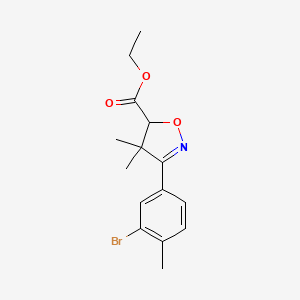
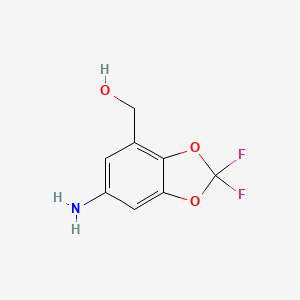

![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
![rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)
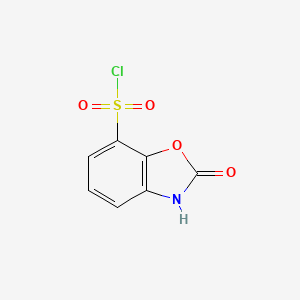
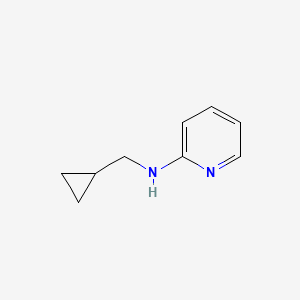
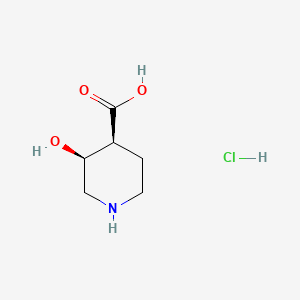
![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
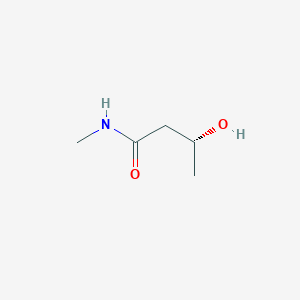
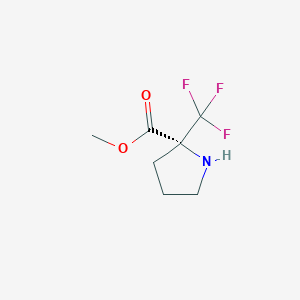

![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
